7-Tert-butyl-1-azaspiro[3.5]nonan-2-one: Discovery, Structural Pharmacology, and Synthetic Methodologies
7-Tert-butyl-1-azaspiro[3.5]nonan-2-one: Discovery, Structural Pharmacology, and Synthetic Methodologies
Executive Summary
The compound 7-tert-butyl-1-azaspiro[3.5]nonan-2-one (CAS: 1339391-14-8) is a highly specialized spirocyclic β -lactam building block[1][2]. Characterized by a rigidified cyclohexane ring fused to a strained four-membered azetidin-2-one core, this molecule serves as a critical intermediate in the total synthesis of complex alkaloids, most notably tetrodotoxin (TTX) analogues[3][4]. This whitepaper delineates the structural rationale, physicochemical properties, and the state-of-the-art synthetic methodologies—specifically Rhodium(II)-catalyzed C-H insertion—required to construct this sterically demanding spirocycle[5][6].
Structural Pharmacology & Conformational Rationale
The architecture of 1-azaspiro[3.5]nonan-2-one derivatives is defined by the orthogonal intersection of a cyclohexane ring and a β -lactam ring at the C4 spirocenter[7][8]. In the specific case of the 7-tert-butyl derivative, the incorporation of the bulky tert-butyl group at the C7 position is a deliberate design choice rooted in conformational thermodynamics.
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Conformational Locking: The tert-butyl group possesses a high A-value (~4.8 kcal/mol), which heavily penalizes any axial positioning. Consequently, it forces the cyclohexane ring into a single, rigid chair conformation where the tert-butyl group occupies the equatorial position. (Note: The C7 position of the spirocycle corresponds to the C4 position of the precursor cyclohexanone).
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Stereocontrol: This conformational lock is critical during the spirocyclization step. By rigidifying the ring, the transition state geometry is restricted, directing the intramolecular ring closure to proceed with high diastereoselectivity. This stereocontrol is paramount when the spirocycle is utilized as a precursor for the dense, stereochemically complex core of TTX[4].
Physicochemical Properties
The fundamental chemical properties and structural data of 7-tert-butyl-1-azaspiro[3.5]nonan-2-one are summarized below[1][2][9]:
| Property | Value |
| IUPAC Name | 7-tert-butyl-1-azaspiro[3.5]nonan-2-one |
| CAS Registry Number | 1339391-14-8 |
| Molecular Formula | C12H21NO |
| Molecular Weight | 195.31 g/mol |
| Ring System | Spiro[3.5] (Azetidin-2-one fused to Cyclohexane) |
| Key Functional Groups | Secondary Amide ( β -Lactam), Alkyl (tert-butyl) |
Retrosynthetic Analysis and Discovery
Historically, the β -lactam ring was synthesized via the Staudinger reaction (ketene-imine [2+2] cycloaddition). However, constructing a spirocenter at the α -position of the nitrogen atom presents significant steric hindrance, often resulting in poor yields.
Modern retrosynthetic strategies disconnect the spiro β -lactam at the C3-C4 bond. This disconnection traces back to an α -diazoacetamide precursor, which can undergo a transition-metal-catalyzed intramolecular C-H insertion[5][10]. This methodology, pioneered using Rhodium(II) catalysts, allows for the direct functionalization of unactivated C-H bonds, bypassing the need for pre-functionalized, highly reactive intermediates[6].
Core Synthetic Methodology: Step-by-Step Protocol
The most efficient and field-proven method for synthesizing the 1-azaspiro[3.5]nonan-2-one core is the Rhodium(II)-catalyzed decomposition of an α -diazoacetamide[5][6]. This protocol is designed as a self-validating system, where each step's success dictates the viability of the next.
Protocol: Synthesis via Rh(II)-Catalyzed C-H Insertion
Step 1: Preparation of the α -Diazoacetamide Precursor
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Action: React 4-tert-butylcyclohexanone with an amine source (e.g., benzylamine) to form the corresponding imine, followed by reduction (using NaBH3CN ) to yield the secondary amine (4-tert-butyl-N-benzylcyclohexan-1-amine). Acylate the amine with diketene, followed by a diazo transfer reaction using p -acetamidobenzenesulfonyl azide (p-ABSA) and DBU in acetonitrile.
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Causality: p-ABSA is utilized over traditional reagents like tosyl azide due to its superior safety profile (non-explosive) and the ease of removing the sulfonamide byproduct during workup, ensuring a high-purity precursor for the sensitive metal-catalyzed step.
Step 2: Rhodium-Catalyzed Carbenoid Formation
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Action: Dissolve the purified α -diazoacetamide in anhydrous dichloromethane (DCM) to achieve a highly dilute concentration (typically 0.01 M). Add 1-2 mol% of Rhodium(II) acetate dimer ( Rh2(OAc)4 ) at 0 °C under a strict argon atmosphere[11].
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Causality: Rh2(OAc)4 is highly electrophilic and efficiently decomposes the diazo group, extruding nitrogen gas to form a highly reactive, electrophilic rhodium carbenoid species. High dilution and low temperatures are critical to suppress the competing intermolecular dimerization of the carbenoid, ensuring the reaction pathway favors the unimolecular process.
Step 3: Intramolecular C-H Insertion
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Action: Allow the reaction mixture to slowly warm to room temperature. Monitor the reaction via TLC until the diazo precursor is fully consumed.
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Causality: The electrophilic rhodium carbenoid undergoes a concerted, asynchronous insertion into the adjacent equatorial C-H bond of the cyclohexane ring. The 7-tert-butyl group's conformational locking ensures the target C-H bond is optimally aligned with the carbenoid's empty p-orbital, driving the highly diastereoselective formation of the strained 4-membered β -lactam ring[5][6].
Step 4: Quenching and Purification
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Action: Quench the reaction by concentrating the mixture under reduced pressure immediately upon completion. Purify the crude residue via silica gel flash chromatography using a gradient of hexanes and ethyl acetate.
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Causality: Immediate removal of the rhodium catalyst and solvent prevents Lewis acid-catalyzed degradation or ring-opening of the newly formed, highly strained spirocyclic β -lactam.
Mechanistic Pathway Visualization
The following diagram illustrates the catalytic cycle of the Rhodium(II)-mediated C-H insertion, highlighting the transition from the diazo precursor to the final spirocycle.
Catalytic cycle of Rh(II)-mediated intramolecular C-H insertion forming the spiro β-lactam.
Applications in Drug Discovery
Beyond its use as an intermediate for Tetrodotoxin (TTX)[3][4], the 1-azaspiro[3.5]nonan-2-one scaffold is actively investigated in the development of novel β -lactam antibiotics[12]. As bacterial resistance to classical penicillins and cephalosporins rises due to β -lactamase enzymes, structurally hindered spirocyclic β -lactams offer a promising avenue. The extreme steric bulk provided by the spiro-fused cyclohexane ring can shield the vulnerable lactam carbonyl from enzymatic hydrolysis, potentially restoring antibacterial efficacy against resistant strains[12][13].
References
- CymitQuimica - CAS 1365570-36-0: 7-Azaspiro[3.5]nonan-2-one.
- PubChemLite - 1-azaspiro[3.5]nonan-2-one (C8H13NO).
- Benchchem - A Technical Guide to the 7-Tert-butyl-1-azaspiro[3.5]nonan-2-one.
- Chem960 - Beta lactams compounds.
- Core.ac.uk - Synthesis of TTX and analogues thereof.
- Google Patents - EP1956024A1 - 1-Azaspiro[3.5]nonan-2-ona-5,7 derivatives.
- Namiki - Building Blocks Catalogue January 2020.
- ResearchGate - Rh(II)-Catalyzed Intramolecular C−H Insertion of Diazo Substrates in Water.
- DOKUMEN.PUB - The Chemistry and Biology of Beta-Lactams.
- ACS - Boron-Catalyzed Azide Insertion of α-Aryl α-Diazoesters.
- Beilstein Journals - Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement.
- DOKUMEN.PUB - Bioactive Three-Membered Heterocycles.
- DOKUMEN.PUB - Comprehensive Organometallic Chemistry IV.
- Benchchem - Rhodium(II) triphenylacetate dimer.
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